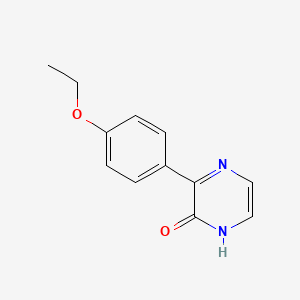

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one

Beschreibung

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a pyrazin-2(1H)-one core substituted at the 3-position with a 4-ethoxyphenyl group. Pyrazin-2(1H)-ones are nitrogen-containing heterocycles widely explored in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor antagonism . The ethoxy substituent (-OCH₂CH₃) at the para position of the phenyl ring confers unique physicochemical properties, such as increased lipophilicity compared to methoxy or hydroxyl analogs, which may influence bioavailability and target binding .

Eigenschaften

Molekularformel |

C12H12N2O2 |

|---|---|

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

3-(4-ethoxyphenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-10-5-3-9(4-6-10)11-12(15)14-8-7-13-11/h3-8H,2H2,1H3,(H,14,15) |

InChI-Schlüssel |

IXONGPSDIBDPLH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=NC=CNC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted pyrazinones, hydrazine derivatives, and other functionalized compounds that retain the core pyrazinone structure.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*logP values estimated based on substituent contributions.

†Predicted using analogs from .

Key Observations:

- Steric Effects : Ethoxy introduces greater steric bulk compared to methoxy or halogens (Cl/F), which may affect conformational flexibility and receptor selectivity .

- Lipophilicity : The 4-ethoxy analog exhibits higher logP than methoxy or fluoro derivatives, suggesting improved membrane permeability but possible challenges in aqueous solubility .

Biologische Aktivität

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, exploring its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one features a pyrazinone core substituted with an ethoxy group and a phenyl moiety. The presence of the ethoxy group enhances the compound's solubility and reactivity, which may influence its biological activity.

The compound's mechanism of action involves binding to specific enzymes and receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes associated with disease pathways, leading to therapeutic effects. This modulation can result in various biological outcomes, including anti-inflammatory and anticancer effects.

Antimicrobial Properties

Research indicates that 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. For example, it has shown significant activity against Trichophyton mentagrophytes, comparable to established antifungal treatments like fluconazole .

Table 1: Antimicrobial Activity of 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Trichophyton mentagrophytes | 0.5 µg/mL | |

| Staphylococcus aureus | 1 µg/mL | |

| Escherichia coli | 2 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported significant antiproliferative effects on various cancer cell lines, including MCF-7 breast cancer cells. In these assays, the compound demonstrated IC50 values indicating potent activity against cancer cell proliferation .

Table 2: Anticancer Activity of 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one

Case Studies

Several studies have focused on the biological evaluation of pyrazinone derivatives, including 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one. One notable study involved assessing the compound's ability to induce apoptosis in cancer cells through tubulin destabilization mechanisms. The results indicated that the compound effectively disrupted microtubule dynamics, leading to increased apoptosis in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.